

N-(2-Bromo-5-methoxyphenyl)acetamide CAS number 123027-99-6

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Compound of Interest

Compound Name:	<i>N-(2-Bromo-5-methoxyphenyl)acetamide</i>
Cat. No.:	B054337

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An In-depth Technical Guide to **N-(2-Bromo-5-methoxyphenyl)acetamide** (CAS 123027-99-6)

Abstract

N-(2-Bromo-5-methoxyphenyl)acetamide is a substituted anilide compound of significant interest within the fields of medicinal chemistry and pharmaceutical development.^[1] With the CAS number 123027-99-6 and a molecular formula of C₉H₁₀BrNO₂, this molecule serves as a pivotal, high-value synthetic intermediate.^{[2][3]} Its strategic combination of a brominated phenyl ring, an electron-donating methoxy group, and a reactive acetamide moiety makes it a versatile precursor for constructing more complex molecular architectures.^{[1][2]} This guide provides a comprehensive technical overview, encompassing its physicochemical properties, detailed synthetic protocols, analytical characterization, chemical reactivity, and its primary application as a key building block in the synthesis of advanced pharmaceutical agents, most notably the API Elacestrant.^{[1][2]} Safety, handling, and storage protocols are also detailed for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

N-(2-Bromo-5-methoxyphenyl)acetamide, also known as 2'-Bromo-5'-methoxyacetanilide or N-acetyl-2-bromo-5-methoxyaniline, is typically a white to off-white crystalline powder.^{[1][4]} Its

core structure is foundational for its utility in organic synthesis. The key identifiers and computed properties are summarized below.

Property	Value	Source(s)
IUPAC Name	N-(2-bromo-5-methoxyphenyl)acetamide	[2][5]
CAS Number	123027-99-6	[3][5][6][7]
Molecular Formula	C ₉ H ₁₀ BrNO ₂	[2][3][5]
Molecular Weight	244.08 g/mol	[2][5]
Appearance	White to off-white powder/crystalline solid	[1][4]
Canonical SMILES	CC(=O)NC1=C(C=CC(=C1)O)CBr	[5][6]
InChIKey	LQVIAWMRGFIPFM-UHFFFAOYSA-N	[5]
Purity (Typical)	≥95-97%	[8][9][10]

Synthesis and Mechanistic Considerations

The most direct and classical pathway for the synthesis of **N-(2-Bromo-5-methoxyphenyl)acetamide** involves the N-acetylation of its precursor, 2-Bromo-5-methoxyaniline (CAS 59557-92-5).[2][11] This reaction is a cornerstone of amide synthesis and proceeds via a well-understood nucleophilic acyl substitution mechanism.

Underlying Mechanism: Nucleophilic Acyl Substitution

The synthesis is predicated on the nucleophilicity of the primary amine on 2-Bromo-5-methoxyaniline. The lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbonyl carbons of an acylating agent, such as acetic anhydride. This forms a tetrahedral intermediate which subsequently collapses, eliminating a leaving group (acetate, in the case of acetic anhydride) to form the stable amide product. The presence of the electron-donating

methoxy group on the aniline ring enhances the nucleophilicity of the amine, facilitating the reaction.

Detailed Experimental Protocol: Acetylation of 2-Bromo-5-methoxyaniline

This protocol describes a standard laboratory procedure for the synthesis of the title compound. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

- 2-Bromo-5-methoxyaniline (1.0 eq)
- Acetic Anhydride (1.1 - 1.5 eq)
- Dichloromethane (DCM) or Ethyl Acetate (solvent)
- Pyridine or Triethylamine (optional, base catalyst)
- 10% Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (brine) solution
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Silica Gel for chromatography (if required)
- Standard laboratory glassware, magnetic stirrer, and fume hood

Procedure:

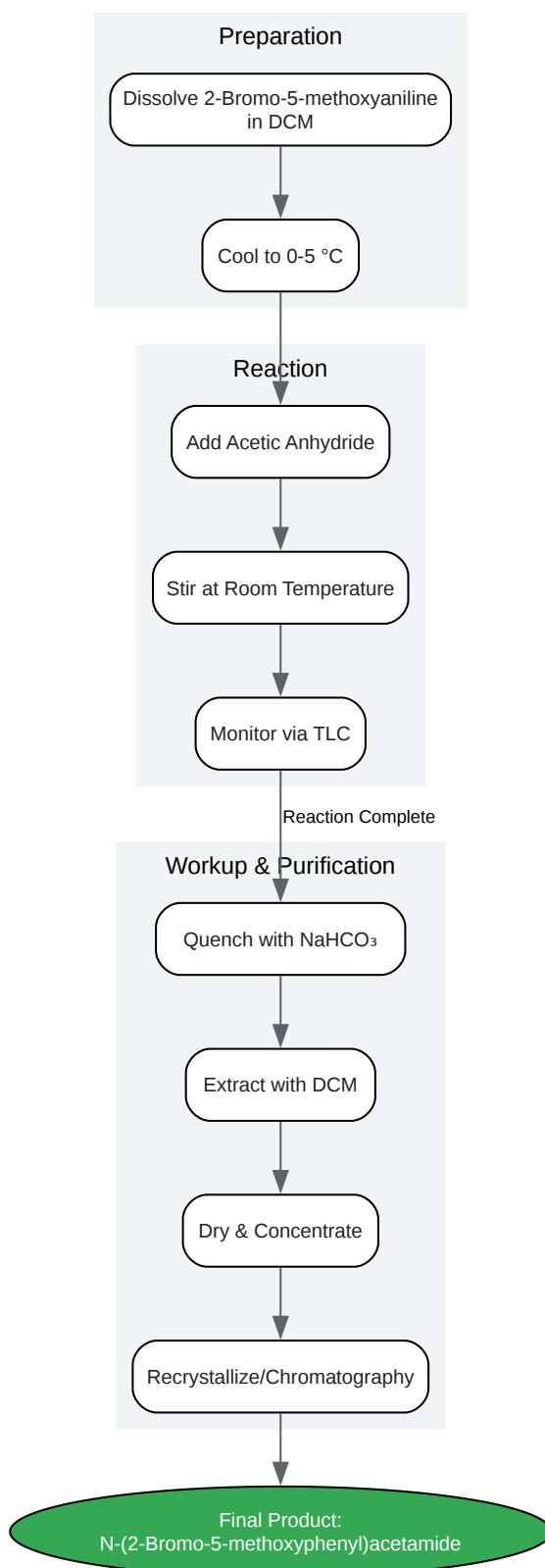
- Reactant Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-methoxyaniline (1.0 eq) in a suitable solvent like DCM. The choice of an aprotic solvent prevents it from competing in the reaction.
- Acylation: Cool the solution in an ice bath to 0-5 °C. This is a precautionary measure to control the initial exotherm of the reaction. Slowly add acetic anhydride (1.1 eq) dropwise to

the stirred solution. A slight excess of the acylating agent ensures the complete consumption of the starting aniline.

- Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
- Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 10% aqueous NaHCO_3 solution. This step neutralizes any remaining acetic anhydride and the acetic acid byproduct.
- Workup - Extraction: Extract the aqueous layer three times with DCM. The organic layers are combined. This ensures maximum recovery of the product from the aqueous phase.
- Workup - Washing: Wash the combined organic layers sequentially with water and then with saturated brine. The brine wash helps to remove residual water from the organic phase.
- Drying and Filtration: Dry the organic phase over anhydrous MgSO_4 or Na_2SO_4 . The drying agent is then removed by gravity filtration.
- Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a white or off-white solid. If necessary, column chromatography on silica gel can be employed for higher purity.[\[12\]](#)

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.



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Caption: Workflow for the synthesis of **N-(2-Bromo-5-methoxyphenyl)acetamide**.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any experimental workflow. A combination of spectroscopic and chromatographic techniques is essential.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods to assess the purity of the final compound, with a threshold of >95% being typical for a research-grade material.[\[2\]](#)

Illustrative Protocol: Purity Assessment by Reverse-Phase HPLC

- Sample Preparation: Prepare a standard solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile.
- Mobile Phase: A common mobile phase for a compound of this polarity would be a gradient of water and acetonitrile, both containing 0.1% formic acid for improved peak shape.[\[13\]](#)
- Column: A C18 reverse-phase column is typically used.
- Detection: UV detection at a wavelength where the aromatic system absorbs (e.g., 254 nm).
- Analysis: Inject the sample. The purity is determined by integrating the area of the product peak relative to the total area of all observed peaks.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for unambiguous structure confirmation.

Expected ^1H NMR Signals	Multiplicity	Integration	Chemical Shift (δ , ppm)	Assignment
Amide Proton (-NH)	Singlet (broad)	1H	~8.0-9.0	-NH-C=O
Aromatic Protons	Multiplet	3H	~6.8-7.5	Ar-H
Methoxy Protons (-OCH ₃)	Singlet	3H	~3.8	-OCH ₃ ^[2]
Acetyl Protons (-CH ₃)	Singlet	3H	~2.1	-C(=O)CH ₃

Note: Predicted shifts are based on standard values and may vary based on solvent and instrument.

Chemical Reactivity and Applications in Drug Development

The synthetic value of **N-(2-Bromo-5-methoxyphenyl)acetamide** lies in the distinct reactivity of its functional groups, making it a versatile scaffold in medicinal chemistry.^{[1][2]}

Reactivity of the Aryl Bromide

The bromine atom on the phenyl ring is the key site for building molecular complexity. It is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as:

- Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

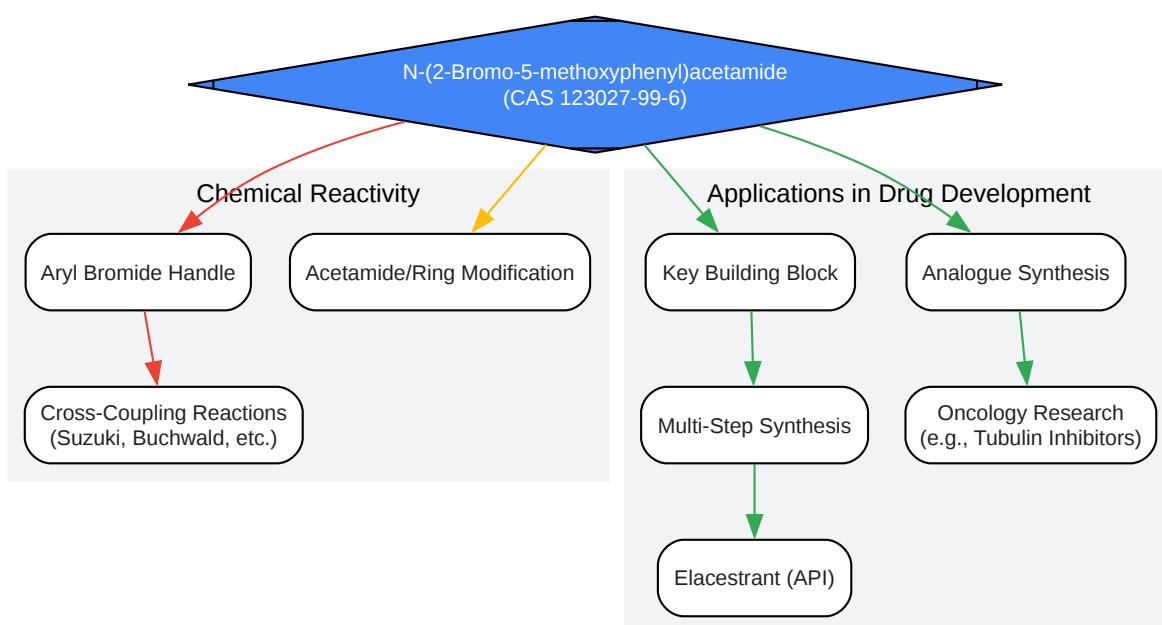
Direct nucleophilic aromatic substitution on the aryl bromide is generally difficult due to the electron-rich nature of the ring, which is further enhanced by the methoxy and acetamide groups.^[2]

Role as a Key Pharmaceutical Intermediate

The most significant application of this compound is its role as a crucial building block in the multi-step synthesis of Elacestrant, a selective estrogen receptor degrader (SERD) used in the treatment of certain types of breast cancer.^{[1][2]} Its specific substitution pattern is integral to the final structure of the API.

Potential in Anti-Cancer Research

Derivatives of **N-(2-Bromo-5-methoxyphenyl)acetamide** have been investigated for their potential anti-cancer activities.^[2] By modifying the core structure, particularly through reactions at the bromo position, researchers can generate libraries of novel compounds to screen for inhibitory effects on cancer cell proliferation, potentially by disrupting microtubule networks or inducing apoptosis.^[2]



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Caption: Role of **N-(2-Bromo-5-methoxyphenyl)acetamide** as a versatile intermediate.

Safety, Handling, and Storage

Proper handling of **N-(2-Bromo-5-methoxyphenyl)acetamide** is essential in a research environment.

- Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[14\]](#)
- Precautions for Safe Handling: Use only with adequate ventilation, preferably within a chemical fume hood.[\[14\]](#) Avoid breathing dust and contact with skin, eyes, and clothing.[\[14\]](#) Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[14\]](#) Wash hands thoroughly after handling.[\[14\]](#)
- Conditions for Safe Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[\[14\]](#)
- First Aid Measures:
 - Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[\[14\]](#)
 - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[\[14\]](#)
 - Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[\[14\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and obtain medical aid.[\[14\]](#)
- Disposal: Consult local, state, and federal regulations for proper disposal. Do not let the product enter drains or waterways.[\[14\]](#)

Conclusion

N-(2-Bromo-5-methoxyphenyl)acetamide is more than a simple chemical; it is a strategically designed building block that holds significant value in the pipeline of pharmaceutical research and development. Its well-defined synthesis, versatile reactivity centered on the aryl bromide moiety, and established role in the production of APIs like Elacestrant underscore its importance. For researchers in medicinal chemistry, a thorough understanding of its properties,

synthesis, and handling is crucial for leveraging its full potential in the creation of novel and complex bioactive molecules.

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